2-(2-Formyl-4-methylphenoxy)acetonitrile
Overview
Description
“2-(2-Formyl-4-methylphenoxy)acetonitrile” is a chemical compound with the empirical formula C10H9NO3 and a molecular weight of 191.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=CC1=C(OCC#N)C=CC(OC)=C1
. The InChI code for this compound is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its melting point is between 68 - 69 degrees Celsius .Scientific Research Applications
Application in Analytical Chemistry
2-(2-Formyl-4-methylphenoxy)acetonitrile and its derivatives have applications in analytical chemistry, particularly in the development of selective and sensitive detection methods. For instance, a study by Dey et al. (2016) demonstrated the use of a compound structurally related to this compound as a selective fluorescence sensor for Zn2+ ions, showcasing its potential in trace determination of specific metals in complex matrices (Dey et al., 2016).
Electrochemical Studies
Electrochemical properties of compounds similar to this compound have been studied, contributing to the understanding of oxidation and reduction processes in organic chemistry. For example, the work by Evans et al. (1984) on the anodic oxidation of phenolates in acetonitrile sheds light on the electrochemical behavior of phenoxy radicals, which are structurally related to this compound (Evans et al., 1984).
Synthesis and Chemical Reactions
The synthesis and reactivity of this compound derivatives are also areas of interest. Wang Qing-xiu (2012) reported on the synthesis of a closely related compound, providing insights into its chemical properties and potential applications in organic synthesis (Wang Qing-xiu, 2012).
Application in Molecular Biology
In molecular biology, derivatives of this compound can be used as protecting and deprotecting agents. Kumar et al. (2003) discussed the use of a related compound, 2-methyl-5-tert-butylthiophenol, in the synthesis of oligonucleotides, highlighting its utility in the field of biochemistry and molecular biology (Kumar et al., 2003).
Environmental Monitoring and Safety
Compounds structurally similar to this compound are also important in environmental monitoring and safety. Omidi et al. (2014) utilized molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the detection of 4-chloro-2-methylphenoxy acetic acid, a pesticide, demonstrating the role of these compounds in environmental analysis and safety (Omidi et al., 2014).
Future Directions
Properties
IUPAC Name |
2-(2-formyl-4-methylphenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6-7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQPDVNCAWFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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